

Application Note: Spectrophotometric Determination of dL-Methylephedrine Hydrochloride in Formulations

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Compound of Interest

Compound Name: *asada-ame*

Cat. No.: *B1168801*

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Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of dL-methylephedrine hydrochloride in pharmaceutical formulations. The method is based on the ultraviolet absorption of dL-methylephedrine hydrochloride in an acidic medium. The validation of this method in accordance with ICH guidelines demonstrates its accuracy, precision, and linearity over a specified concentration range, making it suitable for routine quality control analysis.

Introduction

dL-Methylephedrine hydrochloride is a sympathomimetic amine commonly used as a decongestant and bronchodilator in various pharmaceutical preparations. The quantification of the active pharmaceutical ingredient (API) in these formulations is crucial to ensure product quality, efficacy, and safety. While chromatographic methods like HPLC are available, UV-Vis spectrophotometry offers a simpler and more accessible alternative for routine analysis.^{[1][2][3]} This method relies on the principle that the concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law.^[2]

Principle of the Method

The method involves the direct measurement of the ultraviolet absorbance of dL-methylephedrine hydrochloride in a 0.1 M hydrochloric acid solution. The acidic medium ensures the complete solubilization and stability of the analyte. The absorption spectrum of dL-methylephedrine hydrochloride is recorded, and the wavelength of maximum absorbance (λ_{max}) is determined.^[4] This λ_{max} is then used for all subsequent quantitative measurements. A calibration curve is constructed by plotting the absorbance values of a series of standard solutions against their corresponding concentrations. The concentration of dL-methylephedrine hydrochloride in the sample formulation is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Experimental Protocols

Materials and Instrumentation

- **Instrumentation:** A calibrated double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
- **Reagents:**
 - dL-Methylephedrine hydrochloride reference standard
 - Hydrochloric acid (HCl), analytical grade
 - Distilled or deionized water
- **Formulation Samples:** Tablets, syrups, or other formulations containing dL-methylephedrine hydrochloride.

Preparation of Solutions

- **0.1 M Hydrochloric Acid Solution (Solvent):** Carefully add 8.3 ml of concentrated HCl to approximately 500 ml of distilled water in a 1000 ml volumetric flask. Mix well and dilute to the mark with distilled water.
- **Standard Stock Solution (100 $\mu\text{g/ml}$):** Accurately weigh 10 mg of dL-methylephedrine hydrochloride reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to the mark with 0.1 M HCl.

- **Working Standard Solutions:** Prepare a series of working standard solutions by appropriate dilution of the standard stock solution with 0.1 M HCl to obtain concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/ml).

Sample Preparation

- **For Tablets:** Weigh and finely powder not fewer than 20 tablets to ensure homogeneity. Accurately weigh a portion of the powder equivalent to 10 mg of dL-methylephedrine hydrochloride and transfer it to a 100 ml volumetric flask. Add approximately 70 ml of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to the mark with 0.1 M HCl, mix well, and filter through a suitable filter paper, discarding the first few ml of the filtrate. Dilute an appropriate aliquot of the filtrate with 0.1 M HCl to obtain a final concentration within the analytical range.
- **For Syrups:** Accurately measure a volume of the syrup equivalent to 10 mg of dL-methylephedrine hydrochloride and transfer it to a 100 ml volumetric flask. Dilute to the mark with 0.1 M HCl and mix thoroughly. Further dilute an aliquot of this solution with 0.1 M HCl to achieve a final concentration within the calibration range.

Spectrophotometric Measurement

- Set the spectrophotometer to scan the UV region from 400 nm to 200 nm.
- Use 0.1 M HCl as the blank to zero the instrument.
- Record the absorption spectrum of a working standard solution to determine the λ_{max} . The characteristic absorption maximum for dL-methylephedrine hydrochloride is observed in the range of 277-283 nm.^[4]
- Set the instrument to measure the absorbance at the determined λ_{max} .
- Measure the absorbance of all working standard solutions and the prepared sample solutions.

Data Presentation

Method Validation Summary

The developed spectrophotometric method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Parameter	Result
Wavelength of Maximum Absorbance (λ_{max})	280 nm
Linearity Range	5 - 25 $\mu\text{g/ml}$
Correlation Coefficient (r^2)	0.9995
Molar Absorptivity	$1.5 \times 10^3 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
Limit of Detection (LOD)	0.15 $\mu\text{g/ml}$
Limit of Quantitation (LOQ)	0.45 $\mu\text{g/ml}$

Accuracy (Recovery Study)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). Known amounts of the reference standard were added to a placebo formulation, and the amount of dL-methylephedrine hydrochloride was quantified.

Concentration Level	Amount Added ($\mu\text{g/ml}$)	Amount Found ($\mu\text{g/ml}$)	% Recovery	% RSD
80%	8	7.95	99.38	0.85
100%	10	10.08	100.80	0.62
120%	12	11.92	99.33	0.77

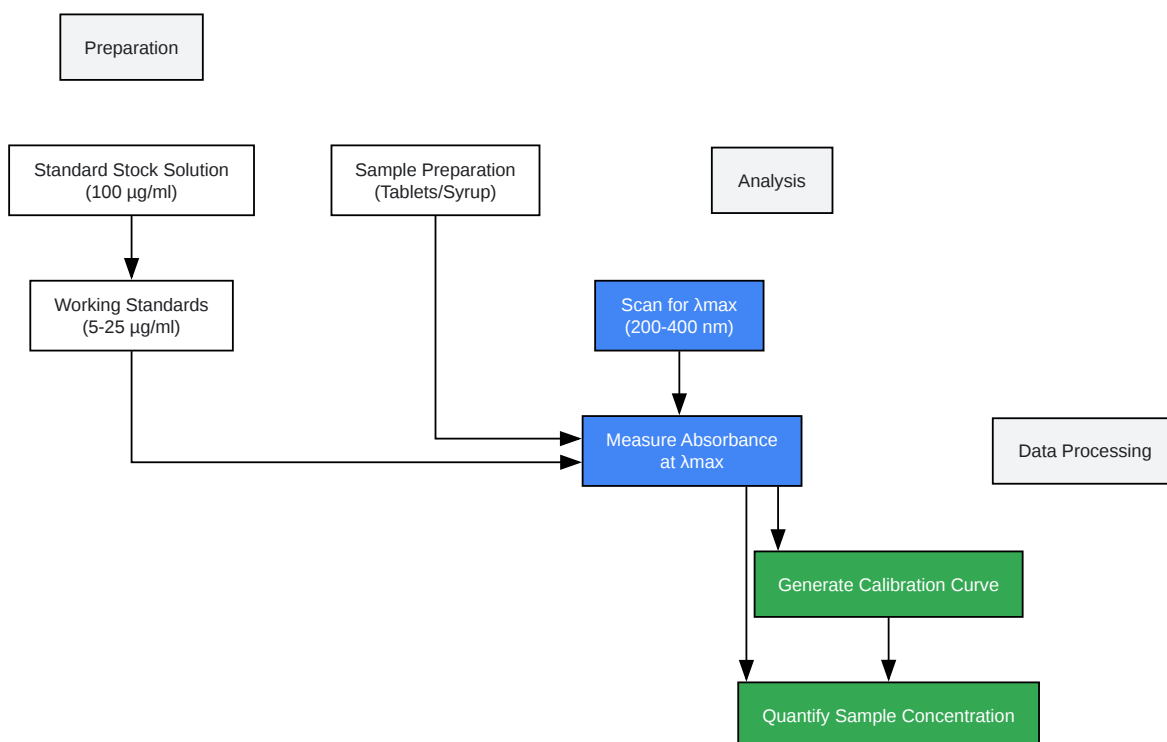
Precision

The precision of the method was evaluated by measuring the absorbance of six replicate preparations of the same sample solution (intra-day precision) and on three different days (inter-day precision).

Precision	Concentration (µg/ml)	Mean Absorbance ± SD (n=6)	% RSD
Intra-day	15	0.452 ± 0.003	0.66
Inter-day	15	0.455 ± 0.005	1.10

Visualizations

Experimental Workflow



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Caption: Workflow for Spectrophotometric Analysis.

Conclusion

The developed UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the determination of dL-methylephedrine hydrochloride in pharmaceutical formulations. The method does not require elaborate sample preparation and is cost-effective, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The validation results confirm that the method's performance is acceptable for its intended purpose.

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